(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone

Description

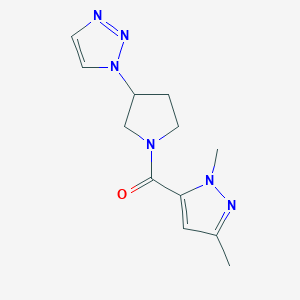

The compound "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone" features a hybrid structure combining a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a 1,3-dimethylpyrazole group linked via a methanone bridge. The triazole group enhances metabolic stability and hydrogen-bonding capacity, while the dimethylpyrazole moiety may contribute to hydrophobic interactions. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELXL being standard for refinement .

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O/c1-9-7-11(16(2)14-9)12(19)17-5-3-10(8-17)18-6-4-13-15-18/h4,6-7,10H,3,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYXIBVZMCKEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C=CN=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone”, is a heterocyclic compound. Heterocyclic compounds, such as this one, are known for their broad range of chemical and biological properties. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field. .

Mode of Action

It’s worth noting that compounds containing a 1,3-diazole ring, such as this one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

It’s known that heterocyclic compounds, such as this one, are in clinical use to treat infectious diseases. They give high chemotherapeutic values and act as a remedy for the development of novel drugs.

Pharmacokinetics

It’s known that 1,3-diazole is highly soluble in water and other polar solvents, which could potentially impact its bioavailability.

Result of Action

It’s known that compounds containing a 1,3-diazole ring, such as this one, show different biological activities. The specific effects would depend on the biological activity exhibited by the compound.

Action Environment

It’s known that 1,3-diazole is amphoteric in nature, showing both acidic and basic properties, which could potentially be influenced by the pH of the environment.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a novel organic molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure

This compound features a unique combination of a triazole ring, a pyrrolidine moiety, and a pyrazole structure. Its molecular formula can be represented as:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to the one have shown significant activity against Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with the pyrazole nucleus exhibited promising antibacterial effects against Escherichia coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | E. coli | 20 |

| Target Compound | S. aureus | 22 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies indicate that compounds containing the pyrazole structure can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .

Anticancer Properties

Emerging research suggests that triazole-containing compounds may possess anticancer properties. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can chelate metal ions within enzymes, altering their activity.

- Receptor Modulation : The compound may bind to cellular receptors involved in inflammatory responses and cellular growth.

- Signal Transduction Pathways : It could modulate pathways associated with inflammation and cancer progression.

Study on Antimicrobial Activity

In a comparative study conducted by Burguete et al., various pyrazole derivatives were synthesized and tested for their antibacterial efficacy. The target compound demonstrated superior activity against E. coli compared to standard antibiotics .

Study on Anti-inflammatory Effects

Selvam et al. reported that a derivative similar to our compound inhibited inflammatory markers in a carrageenan-induced edema model in mice, showing comparable results to established anti-inflammatory drugs like indomethacin .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Similarity and Activity : underscores that structural similarity often predicts biological overlap. The target compound’s triazole-pyrazole framework aligns with kinase inhibitors (e.g., c-Met inhibitors) .

- Crystallographic Insights : SHELX-refined structures (e.g., ) reveal planar pyrazole rings facilitating π-π interactions, a trait likely shared by the target compound .

- Synthetic Optimization : High-yield CuAAC routes (e.g., ) suggest scalability for the target compound’s production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.